2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one
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Overview
Description
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. It is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 6-position on the benzoxazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-fluorobenzoic acid with phosgene or triphosgene to form the corresponding isocyanate intermediate. This intermediate then undergoes cyclization to yield the desired benzoxazinone .
Another approach involves the use of secondary amides with adipoyl chloride or pimeloyl chloride in the presence of an iridium catalyst. This one-pot reaction efficiently produces bicyclic 1,3-oxazin-4-ones, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the benzoxazinone ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield dihydrobenzoxazinone analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Various substituted benzoxazinones depending on the nucleophile used.
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Dihydrobenzoxazinone analogs.
Scientific Research Applications
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-4H-benzo[D][1,3]oxazin-4-one
- 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one
- 2-Amino-6-methyl-4H-benzo[D][1,3]oxazin-4-one
Uniqueness
2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
885271-58-9 |
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Molecular Formula |
C8H5FN2O2 |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-amino-6-fluoro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)13-8(10)11-6/h1-3H,(H2,10,11) |
InChI Key |
DWHUPQUNFQWWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC(=N2)N |
Origin of Product |
United States |
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